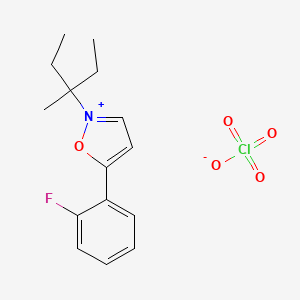
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methylpentyl group, and an oxazolium ion, combined with a perchlorate anion. Its unique structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
The synthesis of 5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazolium Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Methylpentyl Group: This can be done through alkylation reactions.
Formation of the Perchlorate Salt: The final step involves the reaction of the oxazolium compound with perchloric acid to form the perchlorate salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Addition: The oxazolium ion can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The oxazolium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorophenyl group may enhance the compound’s ability to penetrate cell membranes, while the methylpentyl group can influence its overall stability and reactivity.
Comparison with Similar Compounds
When compared to similar compounds, 5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate stands out due to its unique combination of functional groups. Similar compounds include:
5-Phenyl-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-(2-Chlorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
5-(2-Fluorophenyl)-2-(3-ethylpentan-3-yl)-1,2-oxazol-2-ium perchlorate: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Properties
CAS No. |
918884-97-6 |
|---|---|
Molecular Formula |
C15H19ClFNO5 |
Molecular Weight |
347.76 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C15H19FNO.ClHO4/c1-4-15(3,5-2)17-11-10-14(18-17)12-8-6-7-9-13(12)16;2-1(3,4)5/h6-11H,4-5H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
PGUHWBWCUOOMEA-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(CC)[N+]1=CC=C(O1)C2=CC=CC=C2F.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















